Hydrogen-Bond Donor/Acceptor Capacity: Target Compound vs. 4-Methyl-1,2,3-thiadiazole-5-carboxamide
The N-hydroxy carboximidamide group of the target compound provides a substantially higher hydrogen-bond donor (HBD) count compared to the simple carboxamide analog, which is critical for target engagement in metal-dependent enzymes. The target compound (C₄H₆N₄OS) has a computed HBD count of 2 (one hydroxyl proton and one amidine NH), while 4-methyl-1,2,3-thiadiazole-5-carboxamide (C₄H₅N₃OS) has an HBD count of 1 (single amide NH₂) [1]. The additional HBD enables bidentate coordination to catalytic zinc ions, a feature exploited by pharmacologically validated N-hydroxycarboximidamide inhibitors [2].
| Evidence Dimension | Hydrogen-bond donor count (computed, PubChem descriptor) |
|---|---|
| Target Compound Data | HBD = 2 (n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine; C₄H₆N₄OS) |
| Comparator Or Baseline | HBD = 1 (4-Methyl-1,2,3-thiadiazole-5-carboxamide; CAS 175136-67-1; C₄H₅N₃OS) |
| Quantified Difference | +1 HBD (100% increase in donor capacity) |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem release 2024.11.20 |
Why This Matters
The additional HBD directly enables bidentate zinc chelation essential for targeting metalloenzymes (IDO1, HDACs), a capability absent in the simple carboxamide analog, making the target compound the preferred starting point for fragment-based metalloenzyme inhibitor programs.
- [1] PubChem. 4-Methyl-1,2,3-thiadiazole-5-carboxamide – Computed Properties (CID 2776853). National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-1_2_3-thiadiazole-5-carboxamide#section=Computed-Properties View Source
- [2] Röhrig UF, Majjigapu SR, Chambon M, et al. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Eur J Med Chem. 2022;227:113916. View Source
